molecular formula C18H19N3O3S3 B2418125 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1050209-78-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2418125
CAS No.: 1050209-78-3
M. Wt: 421.55
InChI Key: GHCOOLORGFXVGA-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-11-7-8-12(2)16-15(11)19-18(26-16)20-17(22)13-5-3-9-21(13)27(23,24)14-6-4-10-25-14/h4,6-8,10,13H,3,5,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCOOLORGFXVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C23_{23}H28_{28}N4_{4}O3_{3}S3_{3}
  • Molecular Weight : 504.7 g/mol
  • CAS Number : 922702-00-9

This compound is classified as a heterocyclic organic compound, specifically containing both thiazole and sulfonamide functionalities, which are known for their diverse biological activities including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization of appropriate precursors under controlled conditions.
  • Introduction of Dimethyl Groups : Alkylation reactions using methylating agents are employed.
  • Attachment of the Thiophenesulfonyl Group : This is done through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. A study highlighted the effectiveness of similar compounds in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.

The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cancer cell metabolism, thus inhibiting their activity.
  • Receptor Modulation : It may also bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that thiazole derivatives significantly reduced tumor size in xenograft models.
Study 2Identified the compound's ability to inhibit specific kinases involved in cancer progression.
Study 3Showed antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the benzo[d]thiazole intermediate (e.g., 4,7-dimethylbenzo[d]thiazol-2-amine) via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl sources .
  • Step 2 : Functionalization of the pyrrolidine-2-carboxamide core. Coupling agents like 4-dimethylaminopyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC) are used to link the benzo[d]thiazole moiety to the pyrrolidine ring .
  • Step 3 : Sulfonylation of the thiophene ring using thiophen-2-ylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
    Key reagents include thionyl chloride (for activation), hydrazine hydrate (for cyclization), and dichloromethane/ethanol as solvents .

Advanced: How can reaction conditions be optimized to minimize side products during the sulfonylation step?

  • Temperature Control : Sulfonylation at 0–5°C reduces undesired hydrolysis of the sulfonyl chloride intermediate .
  • Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes competing nucleophilic side reactions .
  • Stoichiometry : Use a 1.2–1.5 molar excess of thiophen-2-ylsulfonyl chloride relative to the pyrrolidine precursor to ensure complete conversion. Excess reagent can be quenched with aqueous NaHCO₃ .
  • Monitoring : TLC or LC-MS is critical to track reaction progress. Impurities often arise from incomplete sulfonylation or over-sulfonylation of secondary amines .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons from the benzo[d]thiazole (δ 7.2–8.1 ppm) and thiophene (δ 7.0–7.5 ppm) moieties, along with pyrrolidine CH₂/CH signals (δ 1.8–3.5 ppm) .
    • 13C NMR : Carbonyl signals (amide C=O at δ 165–170 ppm) and sulfonyl S=O (δ 110–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 437.55) .
  • HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers address challenges in characterizing stereochemical configurations of the pyrrolidine ring?

  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. Programs like SHELXL refine crystallographic data to confirm bond angles and torsional strain .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives). Retention times are compared to standards .
  • NOESY NMR : Detects spatial proximity between protons (e.g., pyrrolidine CH₂ groups and adjacent aromatic protons) to infer ring puckering .

Basic: What biological targets or mechanisms are hypothesized for this compound?

  • Enzyme Inhibition : The benzo[d]thiazole moiety may inhibit kinases (e.g., MAPK) or proteases via π-π stacking and hydrogen bonding .
  • Receptor Modulation : The sulfonyl group could act as a hydrogen bond acceptor for G-protein-coupled receptors (GPCRs) or nuclear receptors .
  • Antimicrobial Activity : Thiophene sulfonyl derivatives disrupt bacterial membrane integrity or enzyme function (e.g., dihydrofolate reductase) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

  • Fragment Replacement : Swap the thiophene sulfonyl group with alternative sulfonamides (e.g., benzene sulfonyl) to assess impact on potency .
  • Docking Simulations : Use software like AutoDock to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Compare binding energies of analogs .
  • Meta-Analysis : Aggregate data from analogs (e.g., methyl vs. methoxy substitutions on benzo[d]thiazole) to identify trends in IC₅₀ values .

Basic: What computational tools are recommended for modeling this compound’s crystallographic data?

  • Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonyl groups and adjacent molecules) .
  • SHELX Suite : SHELXL refines crystallographic parameters, while SHELXD solves phase problems for twinned crystals .
  • Mogul : Validates bond lengths/angles against Cambridge Structural Database (CSD) entries to detect geometric outliers .

Advanced: How can researchers optimize ADME/Tox profiles while maintaining potency?

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from predicted ~3.5 (current structure) to <3, improving solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfonyl group hydrolysis). Block vulnerable sites with fluorine substituents .
  • hERG Assays : Test inhibition of hERG potassium channels to mitigate cardiac toxicity risks. Replace basic pyrrolidine nitrogen with neutral groups if needed .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Cell Viability (MTT Assay) : Test cytotoxicity against cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines .
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure IC₅₀ .
  • Antimicrobial Disk Diffusion : Assess zone of inhibition against E. coli or S. aureus .

Advanced: How can high-throughput screening (HTS) pipelines improve lead optimization?

  • Fragment-Based Screening : Screen truncated analogs (e.g., benzo[d]thiazole alone) to identify minimal pharmacophores .
  • Parallel Synthesis : Use robotic liquid handlers to generate 48–96 analogs per batch, varying substituents on the thiophene and pyrrolidine groups .
  • SPR Biosensors : Measure real-time binding kinetics (ka/kd) to prioritize compounds with slow dissociation rates .

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